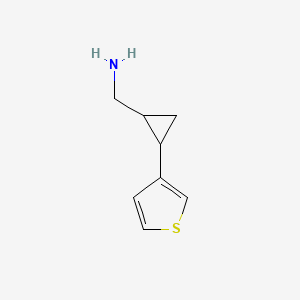

(2-(3-Thienyl)cyclopropyl)methylamine

Descripción general

Descripción

“(2-(3-Thienyl)cyclopropyl)methylamine” is a compound that contains a thiophene ring. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . Thiophene derivatives are essential heterocyclic compounds with a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors .

Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one such method that produces aminothiophene derivatives . Another method involves the use of zinc reagents for the cyclopropanation of olefins .Molecular Structure Analysis

The molecular formula of “(2-(3-Thienyl)cyclopropyl)methylamine” is C9H13NS. It contains 9 Carbon atoms, 13 Hydrogen atoms, 1 Nitrogen atom, and 1 Sulfur atom .Chemical Reactions Analysis

Thiophene derivatives, including “(2-(3-Thienyl)cyclopropyl)methylamine”, can undergo various chemical reactions. For instance, the Gewald reaction involves a condensation process that produces aminothiophene derivatives . Another reaction, the Paal–Knorr reaction, involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Physical And Chemical Properties Analysis

The physical and chemical properties of amines, such as “(2-(3-Thienyl)cyclopropyl)methylamine”, depend on their structure. Amines generally have higher boiling points than alkanes but lower than alcohols of comparable molar mass .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties :

- The synthesis of 1-(2-thienyl)-2-(methylamino)propane and its 3-thienyl isomer, which are structurally similar to (2-(3-Thienyl)cyclopropyl)methylamine, was established for use as reference standards in forensic laboratories (Angelov, O'Brien, & Kavanagh, 2013).

Chemical Reactions and Derivatives :

- A study on the reaction of cyclopropyl ketones with secondary amines, resulting in the formation of enamines, includes cyclopropyl-α-thienylketone, highlighting the diverse chemical reactions these compounds can undergo (Pocar, Stradi, & Trimarco, 1975).

- The synthesis of asymmetric cyclopropyl acids and amines, including trans-(2-phenylcyclopropyl)-methylamines, demonstrates the versatility in synthesizing related cyclopropyl compounds (Overberger & Nishiyama, 1981).

Biochemical Studies and Applications :

- The use of methylamine, a compound structurally similar to (2-(3-Thienyl)cyclopropyl)methylamine, in studying the third component of human complement (C3) illustrates the biochemical applications of these compounds. The study revealed insights into the structural and functional aspects of C3 (Tack et al., 1980).

- The research on cyclopropylamine's inhibition of the quinoprotein methylamine dehydrogenase from Paracoccus denitrificans shows its potential application in understanding enzyme mechanisms (Davidson & Jones, 1991).

Metabolic and Pharmacological Investigations :

- Studies on the metabolism and pharmacological activity of related compounds, such as 2-methiopropamine, a thiophene analogue of methamphetamine, provide insights into their biotransformation and potential pharmacological effects (Welter et al., 2013).

Synthetic Applications :

- The synthesis of cyclopropyl oxime derivatives, which are potential candidates for biological and pharmaceutical activities, underscores the importance of cyclopropyl compounds in synthetic chemistry (Ho et al., 2019).

Safety and Hazards

The safety data sheet for a similar compound, “3-(2-Thienyl)-L-alanine”, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

(2-thiophen-3-ylcyclopropyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NS/c9-4-7-3-8(7)6-1-2-10-5-6/h1-2,5,7-8H,3-4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVUHVWYTQNSLTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C2=CSC=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-(3-Thienyl)cyclopropyl)methylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

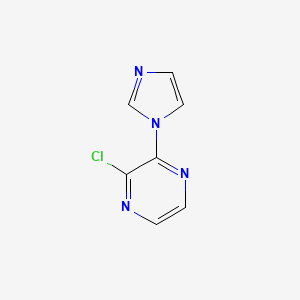

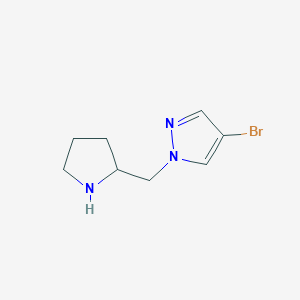

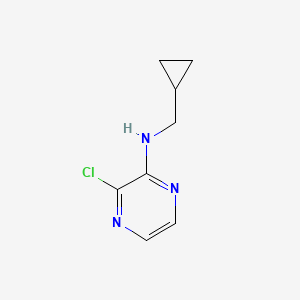

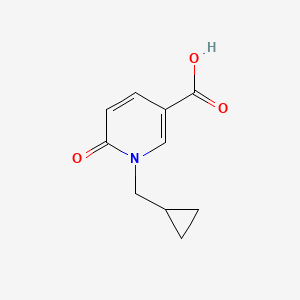

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-[2-(dimethylamino)ethyl]pyrazin-2-amine](/img/structure/B1464574.png)

![N-[2-(4-chlorophenyl)ethyl]cyclobutanamine](/img/structure/B1464588.png)

![[1-(5-Methyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methanamine](/img/structure/B1464590.png)